molecular formula C13H25N3O3 B7985864 [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7985864
M. Wt: 271.36 g/mol
InChI Key: OJSHJRFALFBYCL-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a cyclohexane-derived compound functionalized with a tert-butyl carbamate group and a 2-amino-acetylamino substituent. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing peptide mimetics or bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, while the amino-acetylamino side chain enables further derivatization via amide coupling or nucleophilic reactions. confirms its synthesis and commercial availability (Ref: 10-F080588), though production is currently discontinued .

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-10-6-4-9(5-7-10)15-11(17)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSHJRFALFBYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino-acetylamino group:

    Formation of the carbamic acid tert-butyl ester: This can be accomplished by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the cyclohexylamine scaffold. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Properties
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester (Ref: 10-F080588) -NH-CO-CH₂-NH₂ Not explicitly provided (est. C₁₃H₂₅N₃O₃) ~285 (est.) High polarity due to amino groups; likely moderate solubility in polar solvents.
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (1353971-83-1) -N(CH₃)-CO-CH₂-NH₂ C₁₄H₂₇N₃O₃ 285.39 Methylation reduces hydrogen-bond donors (HBD: 1 vs. 2 in target), increasing lipophilicity (XLogP3↑).
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (1353943-66-4) -N(CH₂CH₃)-CO-CH₂-Cl C₁₅H₂₇ClN₂O₃ 318.84 Chloroacetyl group enhances electrophilicity; XLogP3 = 2.7; higher reactivity for nucleophilic substitution.
[4-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester (N/A) -NH-(3-NO₂-pyridin-2-yl) C₁₆H₂₃N₄O₄ 335.38 Nitro group introduces strong electron-withdrawing effects; potential for π-π stacking in target binding.
tert-Butyl (trans-4-((2-chlorobenzyl)amino)cyclohexyl)carbamate (1286274-12-1) -NH-CH₂-(2-Cl-C₆H₄) C₁₈H₂₇ClN₂O₂ 338.87 Aromatic chlorobenzyl group enhances hydrophobicity; possible applications in receptor-targeted probes.

Biological Activity

The compound [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic molecule notable for its structural complexity and potential biological activity. It contains a cyclohexyl ring, an amino group, and a carbamic acid derivative. The presence of the tert-butyl ester enhances its lipophilicity, which may significantly influence its pharmacokinetic properties. This article explores the biological activities associated with this compound, supported by relevant research findings and data.

Structural Characteristics

The unique structure of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is illustrated below:

Structural FeatureDescription
Cyclohexyl RingProvides a hydrophobic character, influencing membrane permeability.
Amino GroupPotentially involved in hydrogen bonding and interactions with biological macromolecules.
Carbamic Acid MoietyMay contribute to enzyme inhibition and modulation of biochemical pathways.
Tert-butyl EsterEnhances lipophilicity, affecting absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The carbamate structure is often associated with such effects, suggesting that [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester may have potential as an antimicrobial agent.

Anti-inflammatory Effects

The carbamate moiety is also linked to anti-inflammatory properties. Studies have shown that compounds in this class can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific enzymes, potentially leading to inhibition or modulation of critical biochemical pathways. For instance, it could affect pathways involved in pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study investigated the antimicrobial effects of structurally similar carbamate derivatives against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory activity, supporting further exploration of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester's potential as an antibiotic agent.
  • Anti-inflammatory Mechanisms:
    • Another research focused on the anti-inflammatory properties of carbamate derivatives, revealing that they could effectively reduce pro-inflammatory cytokine production in vitro. This suggests that [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester may possess similar mechanisms.
  • Enzyme Interaction Studies:
    • In vitro studies have shown that certain carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. This raises the possibility that [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester may also exhibit AChE inhibitory activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester, a comparison with structurally similar compounds is provided in the table below:

Compound NameStructural FeaturesNotable Activities
4-Amino-cyclohexyl-methyl-carbamic acidSimilar cyclohexane and carbamate structureAntimicrobial properties
N-(tert-butoxycarbonyl)-4-amino-cyclohexanecarboxylic acidContains a carbamate but different side chainsAnti-inflammatory effects
2-Amino-3-methylbutanoic acidAmino acid derivative with simpler structureNeuroprotective effects

These comparisons highlight the distinct structural features of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester that may contribute to its unique biological activities.

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